molecular formula C16H13NO4S B13803774 Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B13803774
M. Wt: 315.3 g/mol
InChI Key: AGOZWEDPAVBOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,methylester(9ci) is a complex organic compound that features a thiophene ring, a benzofuran moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,methylester(9ci) typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Benzofuran Moiety: The benzofuran ring can be introduced via a Friedel-Crafts acylation reaction, where benzofuran is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Coupling of the Two Moieties: The thiophene and benzofuran moieties are coupled through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the benzofuran moiety.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The benzofuran and thiophene rings are known to interact with various biological targets, making this compound a promising lead for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboxylicacid,5-ethyl-2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,ethylester(9ci)
  • 3-Methyl-2-thiophenecarboxylic acid

Uniqueness

What sets 3-Thiophenecarboxylicacid,2-[[(3-methyl-2-benzofuranyl)carbonyl]amino]-,methylester(9ci) apart is the combination of the thiophene and benzofuran rings, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H13NO4S/c1-9-10-5-3-4-6-12(10)21-13(9)14(18)17-15-11(7-8-22-15)16(19)20-2/h3-8H,1-2H3,(H,17,18)

InChI Key

AGOZWEDPAVBOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C=CS3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.